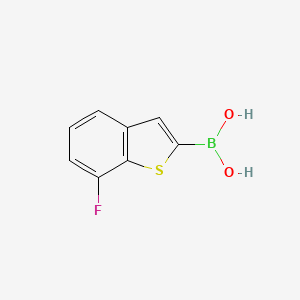

(7-Fluoro-1-benzothiophen-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(7-Fluoro-1-benzothiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1340599-85-0 . It has a molecular weight of 196.01 and is typically in the form of a powder . It belongs to the class of organic compounds known as 1-benzothiophenes .

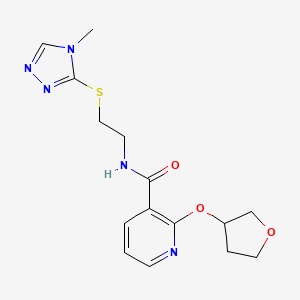

Molecular Structure Analysis

The molecular formula of “(7-Fluoro-1-benzothiophen-2-yl)boronic acid” is C8H6BFO2S . The InChI Code is 1S/C8H6BFO2S/c10-6-3-1-2-5-4-7 (9 (11)12)13-8 (5)6/h1-4,11-12H .Physical And Chemical Properties Analysis

“(7-Fluoro-1-benzothiophen-2-yl)boronic acid” is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用

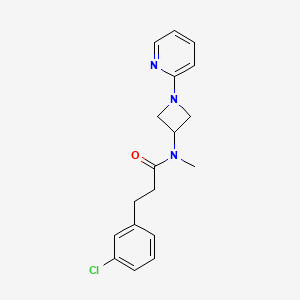

- (7-Fluoro-1-benzothiophen-2-yl)boronic acid has been investigated as a potential phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors play a crucial role in modulating intracellular cyclic AMP (cAMP) levels, which can impact various cellular processes, including inflammation and immune responses .

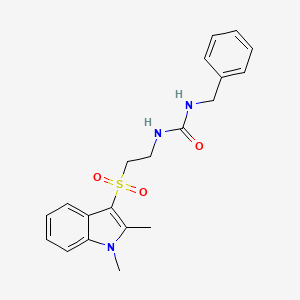

- Researchers have explored the use of this boronic acid derivative for chemoselective modification of oncolytic adenoviruses. These modified viruses can selectively target cancer cells, potentially enhancing the efficacy of gene therapy or virotherapy approaches .

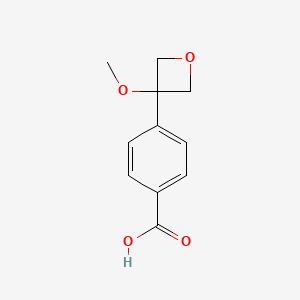

- The compound has been employed in the synthesis of a phosphorescent sensor capable of quantifying copper (II) ions. Such sensors are valuable for detecting metal ions in biological samples and environmental monitoring .

- UV-promoted reactions involving (7-Fluoro-1-benzothiophen-2-yl)boronic acid have led to the synthesis of phenanthridine derivatives. Phenanthridines exhibit diverse biological activities and are used in medicinal chemistry and drug discovery .

- Scientists have explored the preparation of CYP11B1 inhibitors using this compound. CYP11B1 is an enzyme involved in cortisol biosynthesis. Inhibiting it could be relevant for treating cortisol-dependent diseases such as Cushing’s syndrome .

- (7-Fluoro-1-benzothiophen-2-yl)boronic acid has found utility in Suzuki-Miyaura cross-coupling reactions. These reactions enable the synthesis of complex organic molecules, making it a valuable tool in organic synthesis .

PDE4 Inhibitors

Chemoselective Modification of Oncolytic Adenovirus

Phosphorescent Sensor for Copper (II) Ion Quantification

UV-Promoted Phenanthridine Syntheses

CYP11B1 Inhibitors for Cortisol-Dependent Diseases

Suzuki-Miyaura Cross-Coupling Reactions

Safety and Hazards

“(7-Fluoro-1-benzothiophen-2-yl)boronic acid” has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

Boronic acids, including “(7-Fluoro-1-benzothiophen-2-yl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research may continue to explore these areas and potentially discover new applications for boronic acid compounds.

特性

IUPAC Name |

(7-fluoro-1-benzothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKPWUCLODJEEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C(=CC=C2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Fluoro-1-benzothiophen-2-yl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)

![2,3-Dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2545086.png)

![(4-(azepan-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2545090.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2545091.png)

![3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2545092.png)

![N-[(1-Adamantylamino)carbonyl]glycine](/img/structure/B2545100.png)